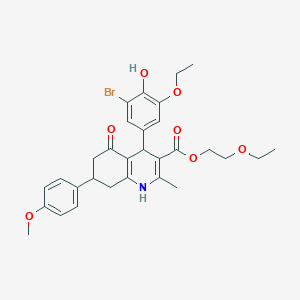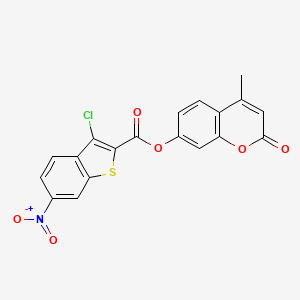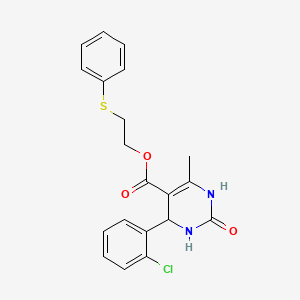
(2-methyl-5-nitrophenyl)(2-nitrovinyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-methyl-5-nitrophenyl)(2-nitrovinyl)amine, also known as MNVA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various research fields. MNVA belongs to the class of nitroaromatic compounds, which are widely used in the synthesis of drugs, dyes, and agrochemicals. The unique structure of MNVA makes it a promising candidate for use in biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
(2-methyl-5-nitrophenyl)(2-nitrovinyl)amine has been used in various scientific research applications such as drug discovery, enzyme inhibition, and fluorescent labeling. (2-methyl-5-nitrophenyl)(2-nitrovinyl)amine has been shown to exhibit inhibitory activity against various enzymes such as acetylcholinesterase, butyrylcholinesterase, and tyrosinase. (2-methyl-5-nitrophenyl)(2-nitrovinyl)amine has also been used as a fluorescent probe for the detection of biological molecules such as proteins and nucleic acids. (2-methyl-5-nitrophenyl)(2-nitrovinyl)amine has been found to selectively bind to DNA and RNA, making it a useful tool for studying nucleic acid structure and function.
Wirkmechanismus
The mechanism of action of (2-methyl-5-nitrophenyl)(2-nitrovinyl)amine is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) and the inhibition of enzymes. (2-methyl-5-nitrophenyl)(2-nitrovinyl)amine has been shown to induce oxidative stress in cells, leading to DNA damage and cell death. (2-methyl-5-nitrophenyl)(2-nitrovinyl)amine has also been found to inhibit the activity of enzymes such as acetylcholinesterase and tyrosinase, which are involved in various physiological processes such as neurotransmission and melanin synthesis.
Biochemical and Physiological Effects
(2-methyl-5-nitrophenyl)(2-nitrovinyl)amine has been shown to exhibit various biochemical and physiological effects such as antioxidant activity, anti-inflammatory activity, and cytotoxicity. (2-methyl-5-nitrophenyl)(2-nitrovinyl)amine has been found to scavenge free radicals and protect cells from oxidative damage. (2-methyl-5-nitrophenyl)(2-nitrovinyl)amine has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. (2-methyl-5-nitrophenyl)(2-nitrovinyl)amine has been found to exhibit cytotoxicity against various cancer cell lines, making it a promising candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
(2-methyl-5-nitrophenyl)(2-nitrovinyl)amine has several advantages for lab experiments such as its ease of synthesis, stability, and selectivity. (2-methyl-5-nitrophenyl)(2-nitrovinyl)amine can be synthesized in a few steps from commercially available starting materials, making it a cost-effective compound for research. (2-methyl-5-nitrophenyl)(2-nitrovinyl)amine is also stable under various conditions such as pH and temperature, making it a reliable tool for experiments. However, (2-methyl-5-nitrophenyl)(2-nitrovinyl)amine also has some limitations such as its potential toxicity and limited solubility in aqueous solutions. Care should be taken when handling (2-methyl-5-nitrophenyl)(2-nitrovinyl)amine, and appropriate safety measures should be followed.
Zukünftige Richtungen
There are several future directions for (2-methyl-5-nitrophenyl)(2-nitrovinyl)amine research such as its use in drug discovery, enzyme inhibition, and fluorescent labeling. (2-methyl-5-nitrophenyl)(2-nitrovinyl)amine has the potential to be developed into a drug candidate for various diseases such as cancer and Alzheimer's disease. (2-methyl-5-nitrophenyl)(2-nitrovinyl)amine can also be used as a tool for studying enzyme inhibition and nucleic acid structure and function. Additionally, (2-methyl-5-nitrophenyl)(2-nitrovinyl)amine can be further modified to improve its solubility and selectivity, making it a more versatile compound for research.
Conclusion
In conclusion, (2-methyl-5-nitrophenyl)(2-nitrovinyl)amine is a promising compound for scientific research due to its unique structure and potential applications in various fields. The synthesis of (2-methyl-5-nitrophenyl)(2-nitrovinyl)amine is straightforward, and its stability and selectivity make it a reliable tool for experiments. (2-methyl-5-nitrophenyl)(2-nitrovinyl)amine has been shown to exhibit various biochemical and physiological effects, and its mechanism of action is still being investigated. (2-methyl-5-nitrophenyl)(2-nitrovinyl)amine has several future directions for research, and its potential applications in drug discovery, enzyme inhibition, and fluorescent labeling make it a valuable compound for scientific studies.
Synthesemethoden
The synthesis of (2-methyl-5-nitrophenyl)(2-nitrovinyl)amine involves the reaction of 2-methyl-5-nitroaniline with 2-nitroethanol in the presence of a catalyst. The reaction proceeds through a condensation reaction mechanism, resulting in the formation of (2-methyl-5-nitrophenyl)(2-nitrovinyl)amine as a yellow crystalline solid. The yield of (2-methyl-5-nitrophenyl)(2-nitrovinyl)amine can be improved by optimizing the reaction conditions such as temperature, reaction time, and catalyst concentration. The purity of (2-methyl-5-nitrophenyl)(2-nitrovinyl)amine can be assessed using various analytical techniques such as NMR, IR, and HPLC.
Eigenschaften
IUPAC Name |
2-methyl-5-nitro-N-[(E)-2-nitroethenyl]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O4/c1-7-2-3-8(12(15)16)6-9(7)10-4-5-11(13)14/h2-6,10H,1H3/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JESKZHHAEVFJKM-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC=C[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N/C=C/[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-5-nitro-N-[(E)-2-nitroethenyl]aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,1'-[1,6-hexanediylbis(oxy)]bis(2-fluorobenzene)](/img/structure/B5060835.png)
![N-{1-[1-(4-hydroxy-3-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5060842.png)
![N'-{[3-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide](/img/structure/B5060855.png)
![1-(2-fluorobenzyl)-N-methyl-N-[(3-phenyl-5-isoxazolyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5060864.png)
![3-allyl-5-{2-[3-(2,4-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5060872.png)


![N,N'-{methylenebis[(4-oxo-4H-3,1-benzoxazine-6,2-diyl)-4,1-phenylene]}bis(2,2-dimethylpropanamide)](/img/structure/B5060893.png)
![N-({[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-butoxybenzamide](/img/structure/B5060902.png)
![N-(4-butylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5060908.png)


![5-(4-bromophenyl)-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5060926.png)
